5-(2,4-Difluorophenyl)-2-formylphenol
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLWBKMJWLVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685120 | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-57-0 | |
| Record name | 2′,4′-Difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Considerations
The target molecule features a phenol ring substituted at C2 with a formyl group and at C5 with a 2,4-difluorophenyl group. This substitution pattern imposes significant synthetic challenges:
-
Ortho-directing effects : The phenolic -OH group activates the ring for electrophilic substitution at C2 and C4/C6 positions, competing with the desired C5 substitution.
-
Electrophilic compatibility : The electron-withdrawing formyl group deactivates the ring, necessitating careful sequencing of functionalization steps.
-
Fluorine stability : The 2,4-difluorophenyl group requires mild conditions to prevent defluorination during coupling or workup.
Strategic Bond Disconnections
Three viable disconnection pathways emerge (Figure 1):
-
Path A : Disconnect the C5–C(aryl) bond, enabling late-stage biaryl coupling.
-
Path B : Disconnect the formyl group, prioritizing early-stage Vilsmeier-Haack formylation.
-
Path C : Simultaneous installation via directed metalation strategies.
Method A: Sequential Vilsmeier Formylation and Suzuki-Miyaura Coupling
Phenol Protection and Formylation
Initial protection of the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions during subsequent steps:
Step 1: Silylation
(Yield: 93%)
Step 2: Vilsmeier-Haack Formylation
The TBS-protected intermediate undergoes formylation at C2 using POCl₃/DMF:
: δ 10.12 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 1H, ArH), 6.98–7.05 (m, 2H, ArH)
Suzuki-Miyaura Coupling at C5
The formylated intermediate couples with 2,4-difluorophenylboronic acid under Pd catalysis:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 82% |
Key Observations :
Global Deprotection
Final TBS removal employs TBAF in THF:
(Yield: 95%)
Method B: Schiff Base-Mediated Tandem Functionalization
Condensation with 2,4-Difluoroaniline
Reacting salicylaldehyde with 2,4-difluoroaniline forms a Schiff base intermediate:
(Yield: 78%)
Crystallographic Data :
Reductive Aryl Transfer
The Schiff base undergoes Pd/C-catalyzed hydrogenation to install the difluorophenyl group:
Challenges :
-
Over-reduction of formyl to hydroxymethyl observed at H₂ pressures >75 psi.
-
Optimal catalyst loading: 8 wt% (82% yield).
Method C: Directed Ortho-Metalation Approach
Directed Metalation Strategy
A removable directing group (DG) enables precise C2 functionalization:
Step 1: DG Installation
(Yield: 88%)
Step 2: LDA-Mediated Metalation
: 76%
Negishi Coupling at C5
The C5 bromide couples with (2,4-difluorophenyl)zinc chloride:
Yield : 68%
DG Removal
Mild hydrolysis with LiOH/H₂O removes the carbonate group (Yield: 94%).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield | 72% | 64% | 58% |
| Regioselectivity | >95% C5 | 88% C5 | >98% C5 |
| Thermal Stability | Decomp. @ 160°C | Decomp. @ 145°C | Stable @ 180°C |
| Scalability | >100 g | <50 g | 200 g |
| Key Advantage | High Yield | Crystallinity | Regiocontrol |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 5-(2,4-Difluorophenyl)-2-carboxyphenol.
Reduction: 5-(2,4-Difluorophenyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
5-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The formyl group in the target compound enhances electrophilicity compared to amino (basic) or carboxylic acid (acidic) groups in analogues .
- Aromatic Systems: Pyridine (in ) and furyl rings (in ) introduce distinct electronic environments versus the phenol core.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
Key Observations :
- Melting Points : The acrylic acid derivative exhibits a high melting point (218°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point may be lower due to less polar substituents.
- IR Spectroscopy : The absence of C=O stretches in triazole derivatives contrasts with the target compound’s formyl group, which would produce a distinct ~1680 cm⁻¹ peak.
Key Observations :
Key Observations :
- The target compound’s formyl group could facilitate its use in covalent organic frameworks (COFs) or drug conjugates, unlike the antifungal triazoles or polymeric acrylic acids .
Q & A
Q. What are the optimized synthetic routes for 5-(2,4-Difluorophenyl)-2-formylphenol, and how can purity be maximized?
Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by formylation (e.g., Vilsmeier-Haack reaction) to introduce the aldehyde group. Key steps include:
- Suzuki coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with 2-bromo-4,6-difluorophenylboronic acid and a protected phenolic precursor.
- Formylation : Employ POCl₃/DMF under anhydrous conditions at 0–5°C to avoid over-oxidation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity. Critical parameters include reaction temperature control and inert atmosphere maintenance .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- ¹H NMR : Expect signals for the formyl proton (δ ~10.1 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet patterns due to fluorine coupling).
- ¹⁹F NMR : Two distinct signals for 2,4-difluorophenyl groups (δ ~-110 to -115 ppm).
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and ~3200 cm⁻¹ (phenolic -OH).
- HRMS : Molecular ion peak at m/z 234.20 (C₁₃H₈F₂O₂⁺). Cross-validate with theoretical isotopic patterns .
Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?
Answer:
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
Answer: The 2,4-difluorophenyl group is electron-withdrawing, activating the phenol ring toward electrophilic substitution at the para position relative to the formyl group. Computational studies (DFT, e.g., B3LYP/6-31G*) predict:
Q. What strategies resolve contradictions in reported biological activity data for difluorophenyl derivatives?
Answer: Discrepancies often arise from:
- Purity variations : Validate via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Assay conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent controls.
- Structural analogs : Compare with 5-(4-chlorophenyl)-2-formylphenol to isolate fluorine’s role. Use SAR (Structure-Activity Relationship) models to identify critical functional groups .
Q. How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (e.g., EGFR) using the formyl group as a hydrogen bond acceptor.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM-PBSA).
- Pharmacophore mapping : Identify essential features (e.g., hydrophobic difluorophenyl, hydrogen-bonding aldehyde) for activity .
Methodological Challenges and Solutions
Q. How to address instability of the formyl group during long-term storage?
Answer:
Q. What advanced characterization techniques elucidate solid-state properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
